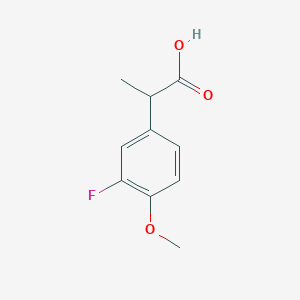

2-(3-氟-4-甲氧基苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Fluoro-4-methoxyphenyl)propanoic acid is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar structural motifs are mentioned, which can provide insights into the chemistry of the compound . For instance, compounds with methoxyphenyl groups and fluoro-substituted phenyl rings are recurrent themes in the papers, indicating a general interest in the synthesis and properties of such molecules for various applications, including antimicrobial activity and sensing capabilities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including ring closures, propargylation, and click reactions. For example, the synthesis of 2-phenyl-1-indanone from a methoxyphenyl-propionic acid precursor involves acid-catalyzed ring closure . Similarly, the synthesis of triazole-substituted methoxyphenyl propanones from a fluoro-substituted phenyl ethanone precursor is achieved through propargylation followed by a click reaction . These methods suggest potential synthetic routes that could be adapted for the synthesis of 2-(3-Fluoro-4-methoxyphenyl)propanoic acid.

Molecular Structure Analysis

The molecular structures of related compounds are characterized using techniques such as NMR and mass spectrometry . Crystallographic analysis is also employed to determine the solid-state structure of a complex molecule, revealing dihedral angles and intermolecular hydrogen bonding that stabilize the structure . These techniques could be applied to determine the molecular structure of 2-(3-Fluoro-4-methoxyphenyl)propanoic acid and to understand its conformational preferences.

Chemical Reactions Analysis

The related compounds exhibit reactivity that could shed light on the behavior of 2-(3-Fluoro-4-methoxyphenyl)propanoic acid. For instance, the susceptibility of 2-phenyl-1-indanone to auto-oxidation indicates a potential for similar oxidative transformations in structurally related compounds . The reactivity of the methoxy and fluoro substituents in these molecules could influence the types of chemical reactions that 2-(3-Fluoro-4-methoxyphenyl)propanoic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined using various analytical techniques. For example, HPLC methods are developed for the analysis of new antiallergenic agents and their metabolites, which include methoxyphenyl and fluoro-substituted phenyl groups . The solubility, stability, and reactivity of these compounds are of interest, and similar analyses could be conducted for 2-(3-Fluoro-4-methoxyphenyl)propanoic acid to understand its behavior in biological systems or as a potential pharmaceutical agent.

科学研究应用

手性构件的合成

2-(3-氟-4-甲氧基苯基)丙酸用于合成各种手性化合物。帕森斯等人(2004 年)使用 TiCl4 介导的烷基化工艺实现了苯甲氧基甲基苯基丙酸(一种关键的手性构件)的合成。这种方法突出了该化合物在创建立体化学复杂结构中的作用,而这在药物和化学合成中至关重要 (帕森斯等人,2004 年)。

电化学氢化

科罗塔耶娃等人(2011 年)展示了在甲氧基苯基丙烯酸中使用电合成进行氢化的用途,从而生成 3-(甲氧基苯基)丙酸。这一方法对于化学合成非常重要,在特定条件下提供了定量产率,并突出了该化合物在创新化学加工技术中的潜力 (科罗塔耶娃等人,2011 年)。

荧光探针传感应用

田中等人(2001 年)使用与 2-(3-氟-4-甲氧基苯基)丙酸密切相关的 2-(3,5,6-三氟-2-羟基-4-甲氧基苯基)苯并恶唑开发了荧光探针。这些探针对 pH 变化很敏感,并且对镁和锌阳离子有选择性,证明了该化合物在传感应用中的效用 (田中等人,2001 年)。

食品接触材料中的安全性评估

安东等人(2011 年)对类似化合物 3H-全氟-3-[(3-甲氧基丙氧基)丙酸] 的科学意见突出了在食品接触材料中特定条件下的安全使用。这强调了评估此类化合物在消费者相关应用中的安全性的重要性 (安东等人,2011 年)。

植物毒性和致突变效应评估

吉特雷亚努等人(2013 年)评估了一些肉桂酸衍生物(包括类似于 2-(3-氟-4-甲氧基苯基)丙酸的化合物)的植物毒性和遗传毒性。他们的研究提供了对这些化合物的环境影响和潜在风险的见解 (吉特雷亚努等人,2013 年)。

荧光猝灭研究

吉坦贾利等人(2015 年)对硼酸衍生物(包括 4-氟-2-甲氧基苯基硼酸)的荧光猝灭的研究,提供了对相关化合物的物理光学性质的见解。这项研究对于理解这些分子的荧光特性至关重要,这些特性可应用于分析和传感器技术 (吉坦贾利等人,2015 年)。

安全和危害

作用机制

Target of Action

The primary target of 2-(3-Fluoro-4-methoxyphenyl)propanoic acid, also known as TUG-891, is the long chain free fatty acid (LCFA) receptor 4 (FFA4), previously known as G protein-coupled receptor 120 (GPR120) . FFA4 is a receptor that plays a crucial role in the regulation of energy metabolism, inflammation, and insulin sensitivity .

Mode of Action

TUG-891 interacts with its target, FFA4, by acting as a potent and selective agonist . It mimics the signaling properties of the LCFA α-linolenic acid at human FFA4 across various assay endpoints, including stimulation of Ca2+ mobilization, β-arrestin-1 and β-arrestin-2 recruitment, and extracellular signal-regulated kinase phosphorylation . Activation of human FFA4 by TUG-891 also results in rapid phosphorylation and internalization of the receptor .

Biochemical Pathways

The activation of FFA4 by TUG-891 affects several biochemical pathways. It stimulates glucagon-like peptide-1 secretion from enteroendocrine cells, enhances glucose uptake in 3T3-L1 adipocytes, and inhibits the release of proinflammatory mediators from RAW264.7 macrophages . These effects suggest that FFA4 activation could have therapeutic potential for conditions such as type 2 diabetes and obesity .

Result of Action

The molecular and cellular effects of TUG-891’s action include the stimulation of Ca2+ mobilization, β-arrestin-1 and β-arrestin-2 recruitment, and extracellular signal-regulated kinase phosphorylation . These effects lead to changes in cell signaling that can have various downstream effects, including increased insulin sensitivity and reduced inflammation .

属性

IUPAC Name |

2-(3-fluoro-4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(10(12)13)7-3-4-9(14-2)8(11)5-7/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDWIZPCJBXMSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-4-methoxyphenyl)propanoic acid | |

CAS RN |

79281-00-8 |

Source

|

| Record name | 2-(3-fluoro-4-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

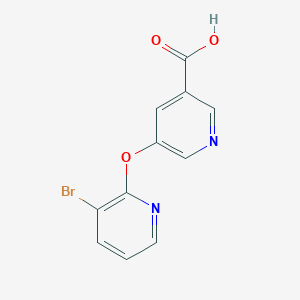

![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)

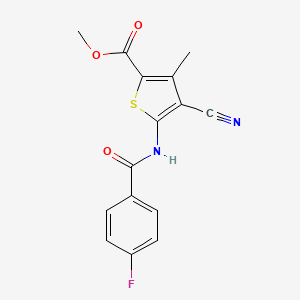

![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B3012311.png)

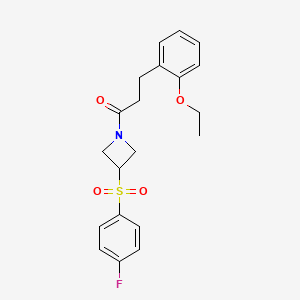

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B3012312.png)

![Furan-2-yl-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3012313.png)

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)